
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine is a compound belonging to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal and antiplasmodial properties . The structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 4-position and a 4-methylazepan-1-yl group at the 6-position.
Vorbereitungsmethoden
The synthesis of 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate to an aromatic pyrimidine ring.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylthio group to a methylsulfonyl group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Chemischer Reaktionen
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion of methylthio groups to methylsulfonyl groups using oxidizing agents.
Substitution: Introduction of different substituents on the pyrimidine ring using reagents like halogens or alkyl groups.
Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas or metal hydrides.
Common reagents and conditions used in these reactions include dioxane, aqueous ammonia, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine has several scientific research applications, including:
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of cellular processes in pathogens . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-Chlorophenyl-6-methylpyrimidin-2-amine: Another 2-aminopyrimidine derivative with different substituents on the pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused ring system that exhibits different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused ring system with unique properties and applications.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H20N4 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
4-methyl-6-(4-methylazepan-1-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H20N4/c1-9-4-3-6-16(7-5-9)11-8-10(2)14-12(13)15-11/h8-9H,3-7H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
FSCHBCONUGSMIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(CC1)C2=NC(=NC(=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)
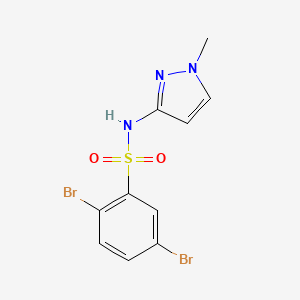
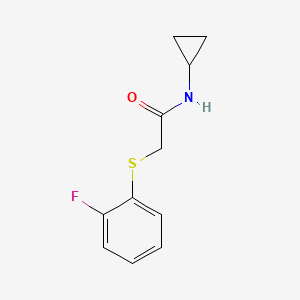
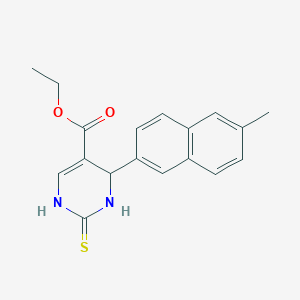
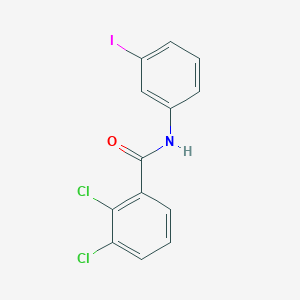
![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)

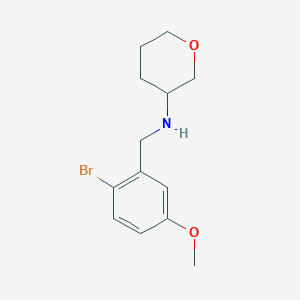

![n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide](/img/structure/B14914472.png)
![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)
